2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2S/c1-31-13-7-8-20(32-2)14(9-13)19-10-16(23(24,25)26)15(11-27)22(30-19)33-12-21-28-17-5-3-4-6-18(17)29-21/h3-10H,12H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLPDKZQMFVPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile , with the CAS number 939893-56-8 , belongs to a class of benzimidazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
- Molecular Formula : CHFNOS
- Molecular Weight : 470.5 g/mol
- Chemical Structure : The compound features a benzimidazole moiety linked to a trifluoromethyl-substituted nicotinonitrile, which is significant for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 470.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzimidazole derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, compounds containing the benzimidazole nucleus have shown promising results in inhibiting cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study: Antiproliferative Evaluation
In vitro studies demonstrated that derivatives similar to the target compound exhibited significant antiproliferative activity against several cancer cell lines. The mechanism of action was attributed to the inhibition of specific oncogenic pathways, including those involving sirtuins and cyclooxygenase (COX) enzymes .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at varying concentrations.
Antimicrobial Efficacy Table
| Pathogen | MIC (µg/ml) | Standard Comparison (MIC) |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
These results indicate that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and microbial resistance.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with two analogs from and :
Key Observations :
- Benzimidazole vs. Triazole/Benzyl Groups : The benzimidazole-sulfanyl group in the target compound introduces a larger, more rigid heterocyclic system compared to the benzylsulfanyl (Analog 1) or triazolylmethoxy (Analog 2) groups. This could enhance π-π stacking interactions in biological targets .
- Aromatic Substituents : The 2,5-dimethoxyphenyl group in the target may offer improved solubility and hydrogen-bonding capacity compared to the cyclopropyl (Analog 1) or simple phenyl (Analog 2) groups.
- Trifluoromethyl Group: All three compounds retain this group, which is known to increase metabolic stability and membrane permeability .
Spectral Confirmation :
- IR and NMR spectra would confirm the presence of the sulfanyl (C–S stretch ~1240–1255 cm⁻¹) and trifluoromethyl groups (C–F stretch ~1100–1200 cm⁻¹) in all compounds. The absence of C=O stretches (~1660–1680 cm⁻¹) in the target compound would differentiate it from intermediates like hydrazinecarbothioamides .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values in all compounds. The target’s benzimidazole and dimethoxyphenyl groups may balance hydrophobicity with moderate polarity.
- Solubility : The dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to Analog 1’s cyclopropyl or Analog 2’s chloro-fluorophenyl groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can its structure be validated?
- Methodology : Multi-step synthesis involving sequential functionalization of the nicotinonitrile core. For example:
Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.
Attach the 2,5-dimethoxyphenyl moiety via Suzuki-Miyaura coupling under palladium catalysis.
Incorporate the benzimidazole-sulfanyl group through thiol-ene "click" chemistry or SN2 displacement .
- Characterization : Validate purity and structure using / NMR (e.g., δ 6.28 ppm for aromatic protons, δ 158.9 ppm for nitrile carbons) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility : Use shake-flask method in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Measure saturation concentration via UV-Vis spectroscopy at λmax ≈ 280 nm .
- Stability : Conduct accelerated degradation studies (40°C, 75% humidity) over 14 days. Monitor degradation products via HPLC with C18 columns and diode-array detection .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodology :
- Perform in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Use molecular docking (AutoDock Vina) to predict binding affinity to proteins with known crystal structures (e.g., PDB IDs related to benzimidazole targets) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Methodology :
- Screen catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and solvents (DMF vs. THF) for coupling reactions.
- Employ Design of Experiments (DoE) to optimize temperature, pH, and reaction time. Use ANOVA to identify significant variables .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?
- Methodology :
Synthesize analogs with modifications to the benzimidazole (e.g., methyl vs. nitro substituents) or dimethoxyphenyl group.
Test bioactivity in dose-response assays (IC50 determination).
Use QSAR models (e.g., CoMFA) to correlate electronic/hydrophobic parameters with activity .
Q. How can advanced analytical techniques resolve contradictions in spectral data?
- Methodology :
- For ambiguous NMR signals, use 2D experiments (COSY, HSQC) to assign proton-carbon correlations.
- Confirm regioisomeric purity via X-ray crystallography or NOESY for spatial proximity analysis .
Q. What experimental designs are appropriate for studying environmental fate in ecological risk assessments?
- Methodology :
- Conduct OECD 301 biodegradation tests in activated sludge. Monitor half-life via LC-MS/MS.
- Assess bioaccumulation potential using octanol-water partition coefficients (logP) calculated via shake-flask method .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Methodology :
Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to analyze ligand-protein interactions over 100 ns trajectories.
Use free-energy perturbation (FEP) to predict binding affinity changes for modified substituents .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodology :
- Validate docking poses with cryo-EM or mutagenesis studies.
- Re-evaluate force field parameters (e.g., partial charges) in MD simulations.
- Check for off-target effects via kinome-wide profiling .
Methodological Notes
- Data Analysis : Use Shapiro-Wilk tests for normality and Tukey’s HSD for post-hoc comparisons in biological assays .
- Theoretical Frameworks : Align SAR studies with Hammett linear free-energy relationships or frontier molecular orbital theory .
- Ethical Compliance : Ensure all environmental impact studies adhere to OECD guidelines for chemical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
